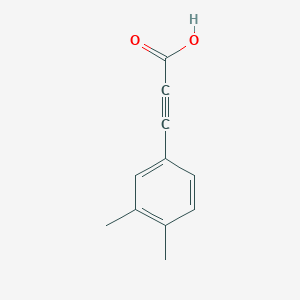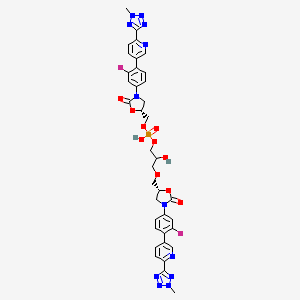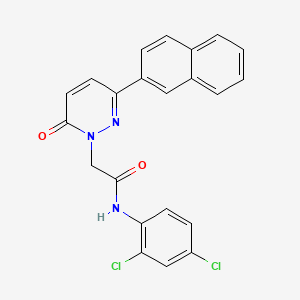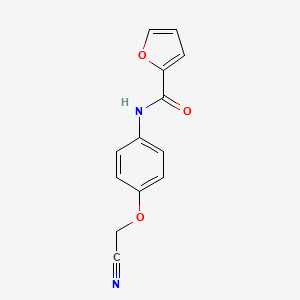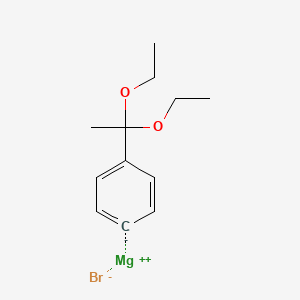![molecular formula C12H15BrO2Zn B14885891 2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and is often used in the formation of carbon-carbon bonds in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6H5Br+Zn→C6H5ZnBr
This reaction is usually performed at low temperatures to control the reactivity of the zinc reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the product. The process may also involve purification steps to remove any impurities or by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group is transferred to an electrophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in THF at low temperatures to control the reactivity of the organozinc reagent.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and other complex organic molecules. The specific products depend on the nature of the electrophile and the reaction conditions.
Aplicaciones Científicas De Investigación
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a Lewis acid, coordinating with the electrophile and facilitating the transfer of the phenyl group. This process involves the formation of a transition state where the zinc atom is bonded to both the phenyl group and the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another organometallic reagent used in similar reactions.
Phenylzinc Chloride: Similar to phenylzinc bromide but with different reactivity and solubility properties.
Phenylboronic Acid: Used in Suzuki coupling reactions for carbon-carbon bond formation.
Uniqueness
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. It offers advantages in terms of reaction control and product selectivity compared to other organometallic reagents.
Propiedades
Fórmula molecular |
C12H15BrO2Zn |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-3,5,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
RYERCKBHAUGXGV-UHFFFAOYSA-M |
SMILES canónico |
C1CC(OC1)COCC2=CC=CC=[C-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


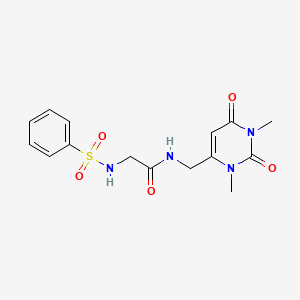
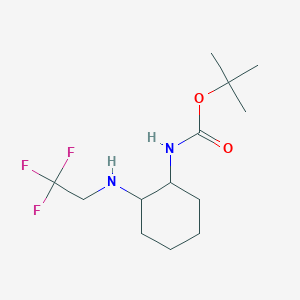
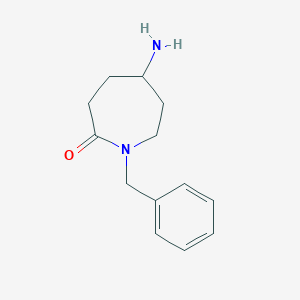
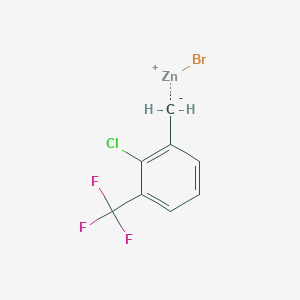
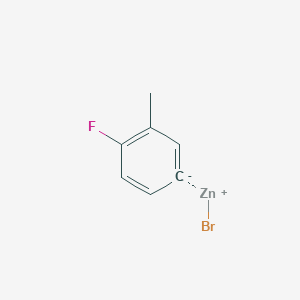

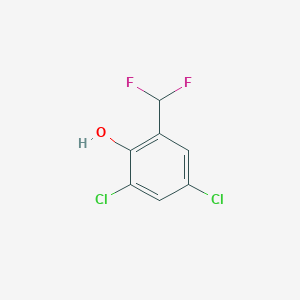
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
